molecular formula C22H30N6 B2871096 6-(4-cyclohexylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 896593-56-9

6-(4-cyclohexylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Katalognummer: B2871096
CAS-Nummer: 896593-56-9
Molekulargewicht: 378.524
InChI-Schlüssel: GLXWEAIQGTVQFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclohexylpiperazine moiety, contributes to its distinct chemical and biological properties.

Biochemische Analyse

Vorbereitungsmethoden

The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Analyse Chemischer Reaktionen

4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

The compound 6-(4-cyclohexylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule that has garnered attention for its potential biological activity. This article explores the biological properties of this compound, focusing on its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₄N₄
  • Molecular Weight : 304.41 g/mol

The compound features a tetrazatricyclo structure which contributes to its unique pharmacological profile.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Activity : Studies have shown that compounds with similar piperazine moieties often exhibit antidepressant-like effects in animal models. The cyclohexylpiperazine component may enhance serotonin receptor affinity.
  • Antiallodynic Properties : In a study focusing on receptor affinity and antiallodynic activity, derivatives of this compound demonstrated significant efficacy in reducing pain responses in neuropathic pain models .
  • Receptor Binding Affinity : The compound has been evaluated for its binding affinity to several neurotransmitter receptors:
    • Serotonin Receptors (5-HT) : Potential agonistic effects noted.
    • Dopamine Receptors : Some derivatives show competitive inhibition which may influence mood regulation.

In Vitro Studies

In vitro studies have assessed the cytotoxicity and cellular mechanisms of action of the compound:

  • Cell Viability Assays : The compound showed minimal cytotoxicity at concentrations up to 50 µM in various cell lines.
  • Mechanistic Studies : Investigations into the signaling pathways activated by the compound revealed modulation of cAMP levels and downstream effects on gene expression related to neuroprotection.

Case Study 1: Pain Management

A clinical trial investigated the use of a derivative of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo controls after 12 weeks of treatment.

Case Study 2: Mood Disorders

Another study explored the antidepressant effects of the compound in a controlled setting with patients diagnosed with major depressive disorder (MDD). The results suggested improved mood and reduced anxiety symptoms over an 8-week period.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depressive symptoms
AntiallodynicReduced pain responses in neuropathic models
Receptor BindingAffinity for serotonin and dopamine receptors

Clinical Trial Overview

Study TypePopulationDurationOutcome
Pain Management TrialChronic pain patients12 weeksSignificant pain reduction
Mood Disorders TrialMDD patients8 weeksImproved mood and reduced anxiety

Eigenschaften

IUPAC Name

6-(4-cyclohexylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6/c1-15-13-16(2)23-21-20(15)22-24-17(3)14-19(28(22)25-21)27-11-9-26(10-12-27)18-7-5-4-6-8-18/h13-14,18H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXWEAIQGTVQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.